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(Acetyloxy)(benzyl)dimethylammonium perchlorate
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Overview
Description
(Acetyloxy)(benzyl)dimethylammonium perchlorate is a chemical compound with the molecular formula C₁₁H₁₆ClNO₆ It is known for its unique structure, which includes an acetyloxy group, a benzyl group, and a dimethylammonium group, all bonded to a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)(benzyl)dimethylammonium perchlorate typically involves the reaction of benzyl chloride with dimethylamine to form benzyl dimethylamine. This intermediate is then reacted with acetic anhydride to introduce the acetyloxy group, resulting in (Acetyloxy)(benzyl)dimethylammonium chloride. Finally, the chloride ion is exchanged with a perchlorate ion using a perchloric acid solution to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Acetyloxy)(benzyl)dimethylammonium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzyl dimethylamine derivatives.
Substitution: Various substituted benzyl compounds.
Scientific Research Applications
(Acetyloxy)(benzyl)dimethylammonium perchlorate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Acetyloxy)(benzyl)dimethylammonium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can participate in esterification reactions, while the benzyl group can engage in hydrophobic interactions. The dimethylammonium group can form ionic bonds with negatively charged sites, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Acetyloxy)(phenyl)dimethylammonium perchlorate
- (Acetyloxy)(methyl)dimethylammonium perchlorate
- (Acetyloxy)(ethyl)dimethylammonium perchlorate
Uniqueness
(Acetyloxy)(benzyl)dimethylammonium perchlorate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its analogs with simpler alkyl groups.
Properties
CAS No. |
61582-54-5 |
---|---|
Molecular Formula |
C11H16ClNO6 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
acetyloxy-benzyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C11H16NO2.ClHO4/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,9H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IAOYGDATIJZENG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[N+](C)(C)CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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